N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
Description
Chemical Structure and Significance
N-(5-Chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide is a synthetic ethanediamide (oxalamide) derivative featuring two pyridine rings: a 5-chloropyridin-2-yl group and a pyridin-3-ylmethyl substituent. The compound serves as a critical pharmacophore in the anticoagulant drug Edoxaban (DU-176b), a direct oral Factor Xa inhibitor . Its structure includes a central ethanediamide bridge that facilitates interactions with the Factor Xa enzyme’s active site, while the chloropyridine and pyridinylmethyl groups enhance binding affinity and selectivity .
Pharmacological Role
As a precursor to Edoxaban, this compound’s design emphasizes optimal steric and electronic properties for inhibiting Factor Xa, a key enzyme in the coagulation cascade. The 5-chloro substituent on the pyridine ring likely improves hydrophobic interactions within the enzyme’s S1 pocket, while the pyridin-3-ylmethyl group may contribute to solubility and bioavailability .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-10-3-4-11(16-8-10)18-13(20)12(19)17-7-9-2-1-5-15-6-9/h1-6,8H,7H2,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICDGTWTIWXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Chemical Formula : C13H14ClN3
- Molecular Weight : 249.73 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor for various biological targets, including enzymes and receptors involved in disease mechanisms.
- Inhibition of Enzymes : The compound has shown promise in inhibiting specific enzymes that play critical roles in cancer progression and other diseases.
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that pyridine derivatives, including N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide, exhibit potent antimicrobial properties. Studies involving similar compounds have demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported that Schiff base ligands derived from pyridine were tested against these pathogens, showcasing significant inhibition zones in agar diffusion assays .
Cancer Research
Pyridine derivatives are also being explored for their anticancer potential. Compounds with similar structures have been found to target specific receptors involved in cancer progression. For example, derivatives targeting the ephrin receptor family have shown promising results in inhibiting tumor growth in vitro and in vivo . The ability of this compound to interact with such biological targets could be further investigated for its potential as an anticancer agent.
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research on thienylpyridyl derivatives has indicated that modifications in the pyridine ring can enhance insecticidal properties. A study demonstrated that certain pyridine-based compounds exhibited high larvicidal activity against pests like the oriental armyworm, which could inform the development of new agricultural chemicals based on this compound .
Material Science
Coordination Chemistry
this compound can serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals may lead to applications in catalysis and materials development. For instance, similar ligands have been used to create metal complexes that exhibit unique electronic properties and catalytic activity . The exploration of metal complexes derived from this compound could yield materials with enhanced performance in various chemical reactions.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that modifications at the nitrogen position significantly influenced the antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to quantify the efficacy, providing a clear correlation between structural features and biological activity .
Case Study 2: Pesticidal Activity Assessment
In another research effort, pyridine-based compounds were synthesized and tested for their insecticidal properties against common agricultural pests. The findings revealed that specific substitutions on the pyridine ring enhanced larvicidal effects, leading to a promising avenue for developing new pesticides based on similar structures to this compound .
Comparison with Similar Compounds
Edoxaban (DU-176b)
Structural Modifications
Edoxaban, developed from the lead compound DX-9065a, incorporates N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide as its core structure but adds a cyclohexyl group with a dimethylcarbamoyl substituent and a tetrahydrothiazolo-pyridine moiety (Table 1). These modifications enhance:
- Potency : Increased Factor Xa inhibition (IC₅₀ = 0.56 nM in human plasma) .
- Bioavailability : Oral bioavailability in monkeys improved to >50% compared to DX-9065a (<10%) .
- Selectivity : Reduced off-target effects due to optimized stereochemistry.
Table 1. Structural and Pharmacological Comparison
| Compound | Molecular Weight | Key Substituents | Factor Xa Inhibition (IC₅₀) | Bioavailability |
|---|---|---|---|---|
| This compound | 331.75 g/mol | 5-Cl-pyridin-2-yl, pyridin-3-ylmethyl | Not reported | Not reported |
| Edoxaban (DU-176b) | 738.13 g/mol | Additional cyclohexyl, dimethylcarbamoyl, tetrahydrothiazolo-pyridine groups | 0.56 nM (human plasma) | >50% (monkeys) |
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
Structural Differences This compound () features a thieno[2,3-d]pyrimidinone core with a phenylamino group and acetamide substituent (Fig. 1). Unlike the ethanediamide bridge in the target compound, its structure relies on a fused heterocyclic system.
Pharmacological Implications
- The thienopyrimidinone scaffold may target kinases or other enzymes, though its exact activity is unspecified .
- Reduced solubility compared to pyridine-based ethanediamides due to the hydrophobic thiophene ring.
Table 2. Structural Comparison with Compound 24
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
Substituent Effects
This pyridine derivative () replaces chlorine and methyl groups with hydroxy and iodine substituents. Key differences include:
- Steric Effects : The bulky iodine atom may hinder binding in enzyme active sites.
Table 3. Substituent Impact Comparison
| Substituent | Target Compound | N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide |
|---|---|---|
| Position 2 | H (pyridin-3-ylmethyl) | -OH |
| Position 5 | -Cl | -I |
| Pharmacological Impact | Enhanced hydrophobicity for binding | Reduced bioavailability due to iodine’s size |
Broader Context: Factor Xa Inhibitors
While Edoxaban and its precursor are highlighted here, other Factor Xa inhibitors like Rivaroxaban and Apixaban employ distinct cores (e.g., oxazolidinone in Rivaroxaban) but share similar ethanediamide or carboxamide motifs for enzyme interaction. The target compound’s simplicity provides a scaffold for further optimization, balancing potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
